molecular formula C19H16N4O2 B324393 N,N'-bis(2-cyanophenyl)pentanediamide

N,N'-bis(2-cyanophenyl)pentanediamide

Cat. No.: B324393
M. Wt: 332.4 g/mol
InChI Key: BSKNOFFWHYNOCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-bis(2-cyanophenyl)pentanediamide is a bis-aryl diamide compound featuring a pentanediamide backbone linked to two 2-cyanophenyl groups. Its synthesis typically involves the reaction of 2-aminobenzonitrile with glutaryl chloride in dioxane under mild conditions, yielding a product with a melting point of 238–239°C . Key structural characteristics include:

  • Molecular formula: C₁₉H₁₆N₄O₂.
  • Functional groups: Two nitrile (-CN) groups at the ortho positions of the phenyl rings and a central glutaryl (pentanediamide) linker.
  • Spectral data: ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.7 ppm (J = 8 Hz) and methylene protons of the pentanediamide chain at δ 2.4 (t, 4H) and 1.9 ppm (q, 2H). IR spectra confirm the presence of nitrile (2221 cm⁻¹) and amide (1667 cm⁻¹) groups .

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

N,N//'-bis(2-cyanophenyl)pentanediamide

InChI

InChI=1S/C19H16N4O2/c20-12-14-6-1-3-8-16(14)22-18(24)10-5-11-19(25)23-17-9-4-2-7-15(17)13-21/h1-4,6-9H,5,10-11H2,(H,22,24)(H,23,25)

InChI Key

BSKNOFFWHYNOCQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CCCC(=O)NC2=CC=CC=C2C#N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CCCC(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Varying Aryl Substituents
Compound Name Aryl Substituents Linker Melting Point (°C) Yield (%) Key Bioactivity (IC₅₀, μM) Reference
N,N'-bis(2-cyanophenyl)pentanediamide 2-cyanophenyl Pentanediamide 238–239 68 Not reported
N,N'-bis(4-cyanophenyl)pentanediamide 4-cyanophenyl Pentanediamide >300 (decomp.) 50 Anti-trypanosomal activity
N,N'-bis(3-chlorophenyl)pentanediamide 3-chlorophenyl Pentanediamide Not reported 90 Low cytotoxicity (IC₅₀ >50 μM)
N,N'-bis(4-bromophenyl)pentanediamide 4-bromophenyl Pentanediamide Not reported 90 Moderate cytotoxicity (IC₅₀ ~30 μM)

Key Observations :

  • Halogen vs. Nitrile : Chloro/bromo-substituted analogs exhibit lower cytotoxicity than nitrile-containing derivatives, suggesting that electron-withdrawing groups (e.g., -CN) may enhance bioactivity .
Analogs with Modified Linker Chains
Compound Name Linker Chain Aryl Groups Key Properties Reference
This compound Pentanediamide 2-cyanophenyl IR: 2221 cm⁻¹ (C≡N), 1667 cm⁻¹ (C=O)
N,N'-bis(2-pyridinylmethyl)pentanediamide Pentanediamide 2-pyridinylmethyl Enhanced metal-chelating ability
N,N'-bis(4-aminobenzamidine)pentanediamide Pentanediamide 4-aminobenzamidine High thermal stability (>300°C)

Key Observations :

  • Linker Flexibility : The pentanediamide linker provides conformational flexibility, which is critical for binding to biological targets like enzymes or receptors.
  • Functional Group Impact: Pyridinylmethyl substituents introduce nitrogen donors, enabling coordination with metal ions, while nitrile groups prioritize electronic effects over chelation .
Bioactivity Comparison

highlights the cytotoxicity of sulfonamido-pentanediamide derivatives:

  • High Cytotoxicity : Compounds with nitro or bromo substituents (e.g., 5h, 5i) show IC₅₀ values <10 μM in cancer cell lines (MCF-7, K-562).
  • Low Cytotoxicity : Chloro-substituted analogs (e.g., 5c, 5j) exhibit IC₅₀ >50 μM, indicating substituent electronegativity and steric bulk inversely correlate with potency .

In contrast, this compound’s nitrile groups may enhance metabolic stability compared to halogenated analogs, though its specific bioactivity data remain underexplored.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.